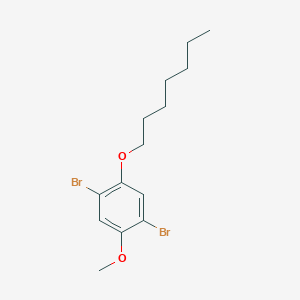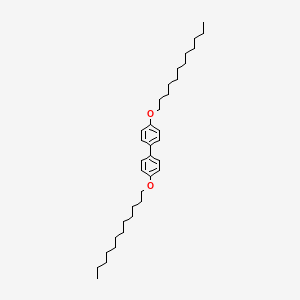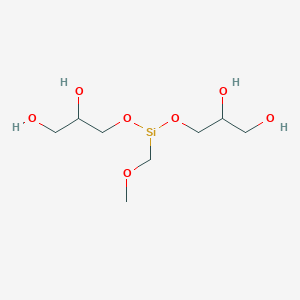![molecular formula C11H11NO5S B14280586 ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid CAS No. 130383-46-9](/img/structure/B14280586.png)
({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid is a complex organic compound that features a furan ring, an acrylamide group, and a sulfanylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Furan-2-ylacryloyl Group: This can be achieved by the condensation of furan-2-carbaldehyde with malonic acid under acidic conditions to form 3-(furan-2-yl)acrylic acid.
Glycylation: The introduction of the glycyl group can be done through peptide coupling reactions using reagents like carbodiimides (e.g., EDCI) in the presence of a base such as N-methylmorpholine.
Thioacetic Acid Addition: The final step involves the addition of thioacetic acid to the glycylated intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides.
Major Products
Oxidation: Furan epoxides, hydroxylated furans.
Reduction: Amino derivatives.
Substitution: Various substituted acetic acid derivatives.
科学研究应用
Chemistry
In organic synthesis, ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with desirable mechanical and chemical properties.
作用机制
The mechanism of action of ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The furan ring and acrylamide group can participate in various interactions such as hydrogen bonding, π-π stacking, and covalent bonding with biological macromolecules.
相似化合物的比较
Similar Compounds
3-(Furan-2-yl)acrylic acid: Shares the furan and acrylic acid moieties but lacks the glycyl and sulfanyl groups.
N-(Furan-2-ylmethyl)glycine: Contains the furan and glycyl groups but lacks the acrylamide and sulfanyl groups.
Thioacetic acid derivatives: Compounds with similar sulfanylacetic acid moieties but different substituents on the sulfur atom.
Uniqueness
({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
130383-46-9 |
|---|---|
分子式 |
C11H11NO5S |
分子量 |
269.28 g/mol |
IUPAC 名称 |
2-[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11NO5S/c13-9(4-3-8-2-1-5-17-8)12-6-11(16)18-7-10(14)15/h1-5H,6-7H2,(H,12,13)(H,14,15) |
InChI 键 |
KVDDTUOHUWNBIK-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C=CC(=O)NCC(=O)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)

![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)


![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)

![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

